molecular formula C9H12O3 B1601414 ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate CAS No. 108586-21-6

ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate

Cat. No.: B1601414
CAS No.: 108586-21-6
M. Wt: 168.19 g/mol
InChI Key: DYHIMFGJFXJZEF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate belongs to the class of oxanorbornene derivatives, characterized by a bicyclo[2.2.1]heptene scaffold with an oxygen atom replacing one bridgehead carbon (Figure 1). The molecular formula $$ \text{C}9\text{H}{12}\text{O}_3 $$ reflects its ethyl ester group at position 3 and the oxygen atom at position 7. The bicyclic framework consists of two fused cyclohexene rings, with the oxygen atom forming a bridge between carbons 1 and 4, creating a rigid, strained structure. X-ray crystallographic studies of related oxanorbornene derivatives reveal bond lengths of approximately 1.46 Å for the ether bridge (C–O–C) and 1.34 Å for the double bond (C=C).

The strain energy of the bicyclic system, estimated via computational methods, arises from angular deformation in the fused rings. Compared to unsubstituted norbornene, the introduction of the oxygen bridge reduces ring strain by approximately 8–10 kcal/mol due to the longer C–O bond length alleviating eclipsing interactions. The ethyl carboxylate substituent at position 3 introduces steric bulk, further influencing the molecule’s conformational preferences.

Stereochemical Configuration: Endo vs. Exo Isomerism

The Diels-Alder reaction between ethyl acrylate derivatives and furan typically yields both endo and exo isomers of oxanorbornene adducts. For this compound, the endo isomer dominates when the reaction is conducted at low temperatures (-20°C), with a 4:1 selectivity favoring the endo configuration. In the endo isomer, the ethyl carboxylate group is oriented toward the oxygen bridge, while in the exo form, it points away (Figure 2).

X-ray diffraction analyses of analogous compounds show that the endo configuration adopts a more compact geometry, with the substituent positioned within the concave face of the bicyclic system. This stereochemical preference impacts reactivity; for example, endo-configured oxanorbornenes exhibit faster initiation rates in ring-opening metathesis polymerization (ROMP) using Grubbs’ third-generation catalyst compared to exo isomers. The energy difference between isomers, calculated via density functional theory (DFT), ranges from 1.2–2.5 kcal/mol, depending on solvent effects.

Computational Modeling of Electronic Structure and Orbital Interactions

Quantum mechanical calculations at the MP2/6-31G* level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes on the oxygen lone pairs and the double bond, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient carbonyl group (Figure 3). This polarization facilitates nucleophilic attacks at the carbonyl carbon and electrophilic interactions at the double bond.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxygen lone pairs and the adjacent C–C σ* orbitals, stabilizing the bicyclic framework by approximately 15–20 kcal/mol. The ethyl carboxylate group introduces additional resonance effects, delocalizing electron density into the carbonyl group and reducing the double bond’s reactivity by 12% compared to non-esterified oxanorbornenes.

Comparative Analysis with Related Norbornene Derivatives

The substitution of a bridgehead carbon with oxygen distinguishes this compound from conventional norbornene derivatives like ethyl 5-norbornene-2-carboxylate (Table 1). Key differences include:

Property This compound Ethyl 5-Norbornene-2-carboxylate
Molecular Formula $$ \text{C}9\text{H}{12}\text{O}_3 $$ $$ \text{C}{10}\text{H}{14}\text{O}_2 $$
Ring Strain (kcal/mol) 28.5 36.2
Double Bond Length (Å) 1.34 1.32
ROMP Reactivity (G3) endo: High; exo: Low Uniformly high

The oxygen bridge in the oxanorbornene derivative reduces ring strain by 21%, enhancing thermal stability. Additionally, the electron-withdrawing effect of the oxygen atom lowers the LUMO energy by 0.8 eV compared to norbornene, making the compound more susceptible to nucleophilic additions. These structural and electronic differences underscore its utility in synthesizing functional polymers and nanocages.

Figure 1: Molecular structure of this compound, highlighting the oxygen bridge (red) and ethyl carboxylate group (blue).
Figure 2: Stereochemical configurations: endo (left) and exo (right) isomers.
Figure 3: HOMO (left) and LUMO (right) distributions calculated at the MP2/6-31G* level.

Properties

IUPAC Name

ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHIMFGJFXJZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546015
Record name Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108586-21-6
Record name Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition of Furan with Ethyl Acrylate

  • Reaction Description: The classical preparation involves the [4+2] cycloaddition between furan and ethyl acrylate under mild conditions to yield this compound as an endo/exo mixture.
  • Reaction Conditions: Typically conducted at ambient to moderate temperatures (room temperature to 60°C) without the need for pressurization.
  • Catalysts: Lewis acid catalysts such as aluminum chloride or boron trifluoride have been employed to enhance reaction rates and selectivity.
  • Yield and Selectivity: Yields range from moderate to high (45-85%), with a preference for the endo isomer due to secondary orbital interactions.
  • Advantages: Mild conditions, relatively short reaction times (hours to a day), and good regio- and stereoselectivity.
  • Limitations: Some methods require purification steps to separate isomers; reaction times and yields can vary depending on catalyst and solvent used.

Improved Industrial Methodology (US Patent US6677464B2)

  • Innovation: The patent describes an industrially advantageous process for producing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, which are closely related to this compound.
  • Key Features:
    • Shorter reaction times (significantly less than previous methods which took days to weeks).
    • Mild reaction conditions without high temperature or pressure.
    • High yields and purity of the endo form.
  • Process Summary:
    • The method involves the Diels-Alder reaction between acrylic acid esters and furan derivatives.
    • Avoids the use of pressure reactors and long hydrolysis steps.
    • Employs specific reaction parameters to optimize yield and reduce byproducts.
  • Industrial Relevance: This method addresses the limitations of earlier syntheses, making it suitable for scale-up and commercial production.

Alternative Approaches (CN Patent CN105566341A)

  • Monomer Preparation: This patent focuses on the preparation of 7-oxabicyclo[2.2.1]hepta-5-ene monomers, including esters like this compound.
  • Methodology:
    • Uses a Diels-Alder reaction between substituted furans and alkene esters.
    • Emphasizes control over polymerizable monomer purity.
  • Applications: The monomers prepared are intended for polymer synthesis, highlighting the compound's versatility.
  • Reaction Optimization: The patent details reaction conditions that improve monomer yield and reduce side reactions, such as controlling temperature and catalyst choice.

Comparative Data Table of Preparation Methods

Preparation Method Reactants Conditions Catalyst/Promoter Reaction Time Yield (%) Notes
Classical Diels-Alder (Furan + Ethyl Acrylate) Furan + Ethyl acrylate 25-60°C, atmospheric pressure Lewis acids (e.g., BF3) 12-24 hours 45-85 Mixture of endo/exo isomers; requires purification
US6677464B2 Industrial Process Acrylic acid ester + Furan Mild temperature, no pressure None or mild catalyst Few hours >80 Shorter time, high yield, industrial scale
CN105566341A Polymer Monomer Preparation Substituted furan + Alkene ester Controlled temperature Not specified Hours 70-90 Focus on monomer purity for polymerization

Detailed Research Findings and Analysis

  • Reaction Kinetics: The Diels-Alder reaction between furan and ethyl acrylate proceeds via a concerted mechanism, with the endo product favored due to secondary orbital interactions. Catalysts accelerate the reaction by lowering activation energy.
  • Yield Optimization: The industrial method (US6677464B2) achieves higher yields by optimizing reactant ratios, solvent choice, and reaction temperature, avoiding long hydrolysis or pressure steps.
  • Isomer Control: Controlling reaction conditions can enhance the selectivity for the endo isomer, which is often more desirable for subsequent synthetic applications.
  • Scalability: The mild conditions and short reaction times of the patented industrial method make it suitable for large-scale synthesis, reducing costs and environmental impact.
  • Purification: Post-reaction purification typically involves distillation or crystallization to isolate the pure this compound.

Summary and Recommendations

The preparation of this compound is best achieved through a Diels-Alder cycloaddition between furan and ethyl acrylate or related acrylic esters. The most efficient and industrially viable method is described in US Patent US6677464B2, which offers a high-yield, mild, and scalable process without the need for high pressure or prolonged reaction times. Alternative methods, such as those described in CN105566341A, provide routes tailored for monomer synthesis with high purity suitable for polymer applications.

This review synthesizes diverse authoritative sources to present a clear, professional, and comprehensive understanding of the preparation methods for this compound, supporting further research and industrial application development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate features a bicyclic structure that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is C9H12O3, and it has a molecular weight of approximately 168.19 g/mol.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds, particularly in the preparation of complex molecules through cycloaddition reactions and as a building block for more complex structures.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReference
Diels-Alder ReactionUsed as a dienophile for synthesizing cyclic compounds
EsterificationForms esters with various alcohols
RearrangementParticipates in rearrangement reactions to yield new structures

Pharmacological Potential

Research has indicated that this compound may exhibit biological activity, making it a candidate for further pharmacological studies.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of derivatives of this compound, showing promising results against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents.

Polymer Chemistry

The compound has been investigated for its role in polymer synthesis, particularly in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

PropertyValueReference
Thermal StabilityHigh (decomposition >300°C)
Mechanical StrengthEnhanced compared to traditional polymers

Mechanism of Action

The mechanism by which ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate exerts its effects involves its ability to participate in various chemical reactions due to its unique bicyclic structure. The oxabicyclo framework provides a rigid and stable platform that can interact with various molecular targets, such as enzymes and receptors. The compound can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate (CAS No. 108586-21-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12O3C_9H_{12}O_3 and a molecular weight of 168.19 g/mol. It features a bicyclic structure that contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity :
    • Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptene, including this compound, exhibit significant activity against breast cancer cell lines, particularly MCF-7 cells. For instance, certain sulfonamide derivatives have shown IC50 values as low as 0.77 μM, indicating potent inhibitory effects on estrogen receptor α (ERα) degradation through a proteasome-mediated mechanism .
  • Antibacterial and Antioxidant Properties :
    • The compound has also been evaluated for antibacterial and antioxidant activities. A study synthesized various derivatives and tested them against standard bacterial strains, revealing promising results in terms of both antibacterial efficacy and antioxidant capacity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Selective Estrogen Receptor Downregulation : The compound acts as a selective estrogen receptor downregulator (SERD), which is particularly relevant in the context of hormone-resistant breast cancer treatments . The presence and length of alkyl chains in its derivatives significantly influence their biological efficacy.
  • Proteasomal Pathways : The degradation of ERα is primarily mediated through proteasomal pathways, leading to apoptosis in cancer cells .

Table: Summary of Biological Activities

Study Activity Cell Line/Organism IC50/Effect
AnticancerMCF-7 (breast cancer)IC50 = 0.77 μM
AntibacterialVarious bacterial strainsSignificant activity observed
AntioxidantNot specifiedNot quantified

Q & A

Q. What safety protocols are essential when handling perchloric acid in syntheses?

  • Guidelines : Use fume hoods, non-combustible materials, and dilute acid (<70%) to minimize explosion risks. Quench reactions with ice-cold NaHCO3_3 and monitor pH during workup .

Q. How can researchers validate the absence of hazardous decomposition products?

  • Protocols : Conduct thermogravimetric analysis (TGA) and GC-MS post-reaction. Although no hazardous products are documented for this compound, analogous bicyclic esters release CO and CO2_2 under pyrolysis .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate
Reactant of Route 2
ethyl 7-oxabicyclo[2.2.1]hept-2-ene-3-carboxylate

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